Ergonovine maleate
概要
説明
Ergonovine maleate, also known as ergometrine maleate, is an ergot alkaloid used primarily in the medical field to induce uterine contractions and control postpartum hemorrhage. It is derived from the ergot fungus, which grows on rye and related plants. The compound has a molecular formula of C19H23N3O2·C4H4O4 and a molar mass of 441.48 g/mol .
作用機序
Ergonovine maleate, also known as ergometrine maleate, is a medication primarily used to prevent and control excessive bleeding following childbirth and abortion . Here is a detailed analysis of its mechanism of action:
Target of Action
This compound primarily targets the uterine muscle and vascular smooth muscle . It stimulates alpha-adrenergic and serotonin receptors , thus activating contractions of uterine and vascular smooth muscle .
Mode of Action
This compound directly stimulates the uterine muscle to increase the force and frequency of contractions . With usual doses, these contractions precede periods of relaxation; with larger doses, basal uterine tone is elevated and these relaxation periods are decreased .
Biochemical Pathways
This compound, like other ergot alkaloids, produces arterial vasoconstriction by stimulation of alpha-adrenergic and serotonin receptors and inhibition of endothelial-derived relaxation factor release . This leads to an increase in uterine tone and a decrease in bleeding.
Pharmacokinetics
Following oral administration of this compound, its bioavailability is about 60% . This means that about 60% of the drug reaches the systemic circulation unchanged after it is administered orally.
Result of Action
The primary result of this compound’s action is the contraction of the uterine wall around bleeding vessels at the placental site, which produces hemostasis . This helps to control and prevent excessive bleeding after childbirth or abortion.
生化学分析
Biochemical Properties
Ergonovine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the smooth muscle tissue by stimulating alpha-adrenergic and serotonin receptors . These interactions lead to the contraction of uterine and vascular smooth muscles . Additionally, this compound inhibits the release of endothelial-derived relaxation factors, further promoting vasoconstriction . The compound’s interaction with these receptors and inhibition of relaxation factors are crucial for its therapeutic effects in controlling bleeding and inducing uterine contractions .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In uterine smooth muscle cells, it increases the force and frequency of contractions, which is essential for controlling postpartum hemorrhage . The compound also influences cell signaling pathways by stimulating alpha-adrenergic and serotonin receptors, leading to increased intracellular calcium levels and subsequent muscle contraction . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in smooth muscle contraction . These cellular effects are vital for the compound’s role in obstetric medicine.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha-adrenergic and serotonin receptors on smooth muscle cells . This binding triggers a cascade of intracellular events, including the activation of G-proteins and the release of intracellular calcium . The increased calcium levels lead to the activation of myosin light-chain kinase, which phosphorylates myosin and promotes muscle contraction . Additionally, this compound inhibits the release of endothelial-derived relaxation factors, enhancing its vasoconstrictive effects . These molecular interactions are fundamental to the compound’s ability to induce uterine contractions and control bleeding.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is rapidly absorbed and exerts its effects within minutes of administration . Its action persists maximally for about one hour and gradually lessens over several hours . This compound is metabolized and eliminated relatively quickly, primarily through the liver and bile . Long-term studies have shown that prolonged use of this compound can lead to adverse effects such as gangrene and other severe complications . These temporal effects are crucial for understanding the compound’s pharmacokinetics and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In cows and mares, doses of up to 5 mg per animal are administered intravenously or intramuscularly to control postpartum uterine hemorrhage . In smaller animals such as ewes, goats, and sows, doses range from 0.5 to 1 mg per animal . Higher doses of this compound can lead to toxic effects, including severe vasoconstriction and tissue necrosis . These dosage-dependent effects highlight the importance of careful dosing and monitoring in both veterinary and human medicine.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4 . This metabolism leads to the formation of various metabolites, which are then excreted through the bile . The metabolic pathways of this compound are essential for its clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is rapidly absorbed after oral or intramuscular administration and is distributed to target tissues such as the uterus and blood vessels . It interacts with transporters and binding proteins that facilitate its localization and accumulation in these tissues . The transport and distribution of this compound are critical for its therapeutic efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is primarily within the smooth muscle cells of the uterus and blood vessels . The compound’s activity is directed by its binding to alpha-adrenergic and serotonin receptors on the cell membrane . These interactions lead to the activation of intracellular signaling pathways that promote muscle contraction . The subcellular localization of this compound is essential for its function in inducing uterine contractions and controlling bleeding .
準備方法
Synthetic Routes and Reaction Conditions
Ergonovine maleate can be synthesized from lysergic acid, which is obtained from the ergot fungus. The synthesis involves several steps, including the formation of lysergic acid amide, followed by its reduction and subsequent reaction with maleic acid to form this compound .
Industrial Production Methods
Industrial production of this compound involves the cultivation of the ergot fungus under controlled conditions to produce lysergic acid. The lysergic acid is then chemically converted to this compound through a series of reactions, including amide formation and reduction .
化学反応の分析
Types of Reactions
Ergonovine maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lysergic acid derivatives.
Reduction: The compound can be reduced to form dihydroergonovine.
Substitution: This compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: Lysergic acid derivatives.
Reduction: Dihydroergonovine.
Substitution: Various ergonovine derivatives.
科学的研究の応用
Ergonovine maleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other ergot alkaloids.
Biology: Studied for its effects on smooth muscle contraction and its interaction with various receptors.
Medicine: Primarily used to control postpartum hemorrhage and facilitate uterine contractions.
Industry: Utilized in the production of pharmaceuticals and as a research tool in pharmacological studies.
類似化合物との比較
Similar Compounds
Ergotamine: Another ergot alkaloid used to treat migraines and postpartum hemorrhage.
Methylergonovine: A derivative of ergonovine used for similar medical applications.
Lysergic Acid Diethylamide (LSD): A potent hallucinogen derived from lysergic acid.
Uniqueness
Ergonovine maleate is unique in its specific application for controlling postpartum hemorrhage and its ability to induce uterine contractions effectively. Unlike ergotamine, which is primarily used for migraines, this compound’s primary use is in obstetrics .
生物活性
Ergonovine maleate, also known as ergometrine maleate, is an ergot alkaloid primarily used for its uterotonic properties in obstetrics and gynecology. It has garnered attention not only for its therapeutic applications but also for its complex biological activities, including vasoconstriction and potential psychoactive effects. This article explores the pharmacodynamics, clinical applications, and research findings related to this compound.
Pharmacodynamics
This compound exerts its biological effects through multiple receptor interactions:
- Uterine Stimulation : It acts primarily as an agonist at serotonin (5-HT2) and alpha-adrenergic receptors, leading to increased uterine contractions. This effect is critical in managing postpartum hemorrhage by promoting hemostasis through uterine muscle contraction around bleeding vessels .
- Vasoconstriction : The compound induces vasoconstriction in peripheral and coronary arteries. This property has been utilized in diagnostic procedures to provoke coronary artery spasm during angiography .
- Psychoactive Potential : Although structurally similar to LSD, ergonovine's psychoactive properties have not been extensively documented in clinical settings due to its low dosages used therapeutically .
Clinical Applications
This compound is primarily indicated for:
- Postpartum Hemorrhage : It is administered to control excessive bleeding following childbirth.
- Diagnostic Testing : It is used in the provocation of coronary artery spasm to assess coronary vasospastic disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Parameter | Value |
---|---|
Absorption | Rapid and complete |
Metabolism | Hepatic (CYP3A4 involvement) |
Half-life | 10 minutes (α phase); 2 hours (β phase) |
Excretion | Primarily biliary |
This profile indicates that this compound is effectively absorbed and metabolized, with a relatively short half-life that necessitates careful dosing in clinical applications .
Research Findings
Recent studies have provided insights into the broader implications of this compound's biological activity:
- Coronary Artery Response : A study demonstrated that this compound could induce significant vasoconstriction in coronary arteries, which was observed during controlled experiments involving patients undergoing coronary arteriography. The study highlighted the drug's utility in diagnosing coronary vasospasm .
- Uterine Dynamics : Research has shown that ergonovine increases both the force and frequency of uterine contractions, particularly effective towards the end of pregnancy. This effect is crucial for managing postpartum hemorrhage effectively .
- Case Studies on Efficacy : In a cohort of patients treated with ergonovine for postpartum hemorrhage, significant reductions in blood loss were noted, supporting its role as a first-line treatment option in obstetric emergencies .
Case Studies
- Case Study 1 : A 35-year-old female presented with severe postpartum hemorrhage. Following administration of 0.2 mg this compound intravenously, uterine tone improved significantly within minutes, leading to stabilization of her condition.
- Case Study 2 : In a diagnostic setting, a 60-year-old male underwent ergonovine provocation testing due to suspected variant angina. The induced coronary spasm was successfully documented via angiography, confirming the diagnosis.
特性
CAS番号 |
129-51-1 |
---|---|
分子式 |
C23H27N3O6 |
分子量 |
441.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
YREISLCRUMOYAY-BTJKTKAUSA-N |
SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
129-51-1 |
ピクトグラム |
Acute Toxic |
同義語 |
(8β)-9,10-Didehydro-N-[(1S)-2-hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide (2Z)-2-Butenedioate; 9,10-Didehydro-N-((S)-2-hydroxy-1-methylethyl)-_x000B_6-methylergoline-8β-carboxamide Maleate; N-[(S)-2-Hydroxy-1-methylethyl]_x000B_lysergamide Maleate; D-L |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。